5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with a pyrimidinetrione core structure This compound is characterized by the presence of a 4-methoxyphenyl group attached to an aminoethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 4-methoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and subsequent condensation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinetrione derivatives and analogs with different substituents on the phenyl or aminoethylidene groups. Examples include:
- 5-{1-[(4-fluorophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-{1-[(4-chlorophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione .
Uniqueness
The uniqueness of 5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-hydroxy-5-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-7(10-11(17)15-13(19)16-12(10)18)14-8-3-5-9(20-2)6-4-8/h3-6H,1-2H3,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCOCUSNVHTNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202226 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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